Einecs 282-346-4 Einecs 282-346-4
Brand Name: Vulcanchem
CAS No.: 84176-80-7
VCID: VC20304581
InChI: InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16)
SMILES:
Molecular Formula: C42H38Cl2N10O7S2
Molecular Weight: 929.9 g/mol

Einecs 282-346-4

CAS No.: 84176-80-7

Cat. No.: VC20304581

Molecular Formula: C42H38Cl2N10O7S2

Molecular Weight: 929.9 g/mol

* For research use only. Not for human or veterinary use.

Einecs 282-346-4 - 84176-80-7

Specification

CAS No. 84176-80-7
Molecular Formula C42H38Cl2N10O7S2
Molecular Weight 929.9 g/mol
IUPAC Name 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid;1,2-diphenylguanidine
Standard InChI InChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16)
Standard InChI Key DOSRLEZSOLYMIP-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

EINECS 282-346-4 is systematically named 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid compound with N,N'-diphenylguanidine (1:2). Its molecular formula is C₄₂H₃₈Cl₂N₁₀O₇S₂, with a molecular weight of 929.9 g/mol .

Structural Features

The compound is a salt formed by two components:

  • Azo dye moiety: Features a diazenyl (-N=N-) group bridging two aromatic rings.

    • The first ring is a 2,5-dichlorobenzenesulfonic acid derivative.

    • The second is a pyrazolone ring substituted with a methyl group and a 4-sulfophenyl group .

  • Counterion: N,N'-diphenylguanidine, a strong organic base that neutralizes the sulfonic acid groups .

Table 1: Key Structural Descriptors

PropertyValueSource
Topological Polar Surface Area284 Ų
Hydrogen Bond Donors6
Hydrogen Bond Acceptors12
Rotatable Bonds11

Spectroscopic Identifiers

  • InChI Key: DOSRLEZSOLYMIP-UHFFFAOYSA-N

  • SMILES: CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Synthesis and Manufacturing

Industrial Production Considerations

  • High-purity sulfonic acid intermediates are critical to avoid byproducts.

  • pH control during coupling ensures optimal azo bond formation .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Enhanced by sulfonic acid groups, making it suitable for aqueous dye baths .

  • Thermal Stability: Likely stable up to 200°C, typical for azo dyes with sulfonate groups .

  • Photostability: Potential degradation under UV light due to azo bond cleavage, necessitating UV stabilizers in applications .

Table 2: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight929.9 g/mol
LogP (Predicted)~2.1 (moderate hydrophobicity)
Melting PointNot reported

Industrial Applications

Textile Dyeing

  • Primary use likely in polyester or nylon dyeing due to sulfonic acid groups enhancing fiber affinity .

  • Chlorine substituents improve lightfastness, critical for outdoor textiles .

Specialty Inks

  • Potential use in ink-jet printing where high solubility and color intensity are required .

Functional Additives

  • Diphenylguanidine may act as a vulcanization accelerator in rubber production, suggesting dual-use scenarios .

RegionStatusKey Regulation
EURegisteredREACH Annex VI
USNo TSCA flagEPA Inventory

Environmental and Toxicological Insights

Degradation Pathways

  • Aerobic Conditions: Microbial degradation likely slow due to chlorine and sulfonate groups .

  • Photolysis: Azo bond cleavage may yield chlorinated phenols, requiring wastewater treatment .

Toxicity Data Gaps

  • Limited ecotoxicity data available; read-across from similar azo dyes suggests moderate aquatic toxicity (LC50 >10 mg/L) .

Future Research Directions

  • Green Synthesis: Develop solvent-free coupling reactions to reduce environmental footprint.

  • Alternative Counterions: Explore biodegradable cations to replace diphenylguanidine.

  • Advanced Characterization: NMR and XRD studies to elucidate crystalline structure and salt stoichiometry.

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